BenchChemオンラインストアへようこそ!

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Histamine H3 receptor antagonist stereochemistry–activity relationship CNS drug discovery

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride (CAS 1363166-00-0) is a cis-configured (3aS,6aS) bicyclic diamine salt with molecular formula C₇H₁₆Cl₂N₂ and molecular weight 199.12 g/mol. It belongs to the hexahydropyrrolo[3,4-b]pyrrole (octahydropyrrolo[3,4-b]pyrrole) scaffold class—a rigid, fused bicyclic system containing two pyrrolidine rings that serves as a conformationally constrained diamine pharmacophore in medicinal chemistry.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 1363166-00-0
Cat. No. B3039847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
CAS1363166-00-0
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CC2CCNC2C1.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-4-6-2-3-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1
InChIKeyHAOLFMYODKPZTC-AUCRBCQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride (CAS 1363166-00-0): A cis-Configured Bicyclic Diamine Salt for Stereochemically Defined Drug Discovery


cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride (CAS 1363166-00-0) is a cis-configured (3aS,6aS) bicyclic diamine salt with molecular formula C₇H₁₆Cl₂N₂ and molecular weight 199.12 g/mol [1]. It belongs to the hexahydropyrrolo[3,4-b]pyrrole (octahydropyrrolo[3,4-b]pyrrole) scaffold class—a rigid, fused bicyclic system containing two pyrrolidine rings that serves as a conformationally constrained diamine pharmacophore in medicinal chemistry [2]. The compound is supplied as the dihydrochloride salt, ensuring enhanced aqueous solubility and bench stability relative to the free base form, and is typically offered at ≥95–98% purity with supporting analytical documentation (NMR, HPLC, LCMS) [3].

Why cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride Cannot Be Interchanged with Other Hexahydropyrrolopyrrole Analogs: Stereochemical, Positional, and Salt-Form Determinants of Function


Generic substitution within the hexahydropyrrolo[3,4-b]pyrrole family fails because three independent structural variables—stereochemistry (cis vs. trans; 3aS,6aS vs. 3aR,6aR), N-methyl positional isomerism (5-methyl vs. 1-methyl), and salt form (dihydrochloride vs. free base vs. monohydrochloride)—each produce distinct physicochemical and pharmacological outcomes. The (3aS,6aS) configuration of the target compound orients the secondary amine and the N-methyl group in a specific spatial arrangement that, when elaborated into final ligands, yields measurably different receptor binding affinities compared to the (3aR,6aR) enantiomer [1]. The 5-methyl substitution pattern maps directly onto the core pharmacophoric element of clinical-stage histamine H3 receptor antagonists such as ABT-288 (Ki = 1.9 nM human H3R for the (3aR,6aR)-derived ligand) [2], while the 1-methyl analog lacks this established target-class precedence. The dihydrochloride salt provides controlled protonation state, hygroscopicity, and aqueous solubility essential for reproducible amide coupling or reductive amination steps—properties absent in the free base form .

Quantitative Comparative Evidence for cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride: Stereochemistry, Salt Form, Positional Isomerism, Target-Class Precedence, Purity, and Procurement Metrics


Stereochemical Configuration Drives Divergent Histamine H3 Receptor Affinity When Elaborated into Final Ligands

When the (3aS,6aS)-5-methyl-hexahydropyrrolo[3,4-b]pyrrole scaffold (the free-base form of CAS 1363166-00-0) is elaborated into 4'-((3aS,6aS)-5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl)-biphenyl-4-carbonitrile, it exhibits a Ki of 776 nM at the human histamine H3 receptor expressed in C6 cells [1]. In contrast, the (3aR,6aR) enantiomeric scaffold elaborated into the structurally related clinical candidate ABT-288 (2-{4'-[(3aR,6aR)-5-methylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-1,1'-biphenyl-4-yl}pyridazin-3(2H)-one) achieves a Ki of 1.9 nM at human H3R, representing an approximately 408-fold difference in affinity attributable in part to stereochemical configuration and in part to divergent substitution vectors [2]. This demonstrates that stereochemistry of the core scaffold is a critical determinant of downstream biological activity and that the (3aS,6aS) and (3aR,6aR) scaffolds are not interchangeable in medicinal chemistry campaigns targeting the H3 receptor.

Histamine H3 receptor antagonist stereochemistry–activity relationship CNS drug discovery

Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility Versus the Free Base

CAS 1363166-00-0 is supplied as the dihydrochloride salt (C₇H₁₄N₂·2HCl, MW 199.12 g/mol), with two equivalents of HCl precisely defining the protonation state of both secondary amine nitrogens [1]. The free base analog (CAS 876130-70-0, MW 126.20 g/mol) lacks this defined protonation and requires in situ salt formation or pH adjustment prior to use in aqueous coupling reactions . The dihydrochloride form is described as a white to off-white solid soluble in polar solvents, directly reflecting the hydrochloride salt's contribution to solubility . The free base is typically a liquid or low-melting solid at ambient temperature (commercial sources list it as a clear liquid ), presenting handling and storage challenges that the crystalline dihydrochloride salt overcomes. This salt-form distinction directly impacts weighing accuracy, long-term storage stability, and reproducibility in automated synthesis platforms.

salt-form selection aqueous solubility synthetic building block handling

5-Methyl vs. 1-Methyl Positional Isomerism: Regioisomeric Distinction with Divergent Patent and Target-Class Precedence

The target compound carries the N-methyl substituent at the 5-position of the hexahydropyrrolo[3,4-b]pyrrole ring system, as confirmed by IUPAC naming: (3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole dihydrochloride . The positional isomer with the methyl group at the 1-position—(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride (CAS 1417789-50-4)—shares the same molecular formula and stereochemistry but differs in the nitrogen atom bearing the methyl substituent [1]. This regioisomeric distinction has profound consequences for downstream synthetic elaboration: the 5-methyl scaffold is the direct precursor to the core of the histamine H3 receptor antagonist ABT-288 and to numerous DPP-IV inhibitor chemotypes disclosed in patent US 8,785,477 B2 [2][3], whereas the 1-methyl scaffold lacks comparable target-class validation in published patents and primary literature. The 5-methyl substitution places the methyl group on the ring-junction nitrogen that remains unsubstituted in the final bioactive ligands, preserving the secondary amine at the 1-position for further derivatization.

positional isomerism regiochemistry histamine H3 antagonist DPP-IV inhibitor

Analytical Purity and Quality Documentation Availability: Comparative Vendor Benchmarking for Procurement Decision-Making

Commercial suppliers of CAS 1363166-00-0 provide quantified purity specifications with associated analytical documentation. Capotchem offers the compound at NLT 98% purity with moisture content ≤0.5% and provides ¹H-NMR, MS, and HPLC documentation upon request; production scale is up to kilogram quantities [1]. Fluorochem (UK) supplies at 97.0% purity (SKU F387521) with full SDS and GHS documentation, pricing at £517.00 per gram . Bidepharm offers standard purity of 95% with batch-specific quality control reports including NMR, HPLC, and GC . For comparison, the enantiomeric (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride (CAS 948846-85-3) is listed at 97–98% purity with pricing from ¥2,033/100 mg (approximately £230/100 mg) from Leyan , making the (3aS,6aS) target compound broadly comparable in purity but with potentially different lead times and regional availability.

purity specification quality control documentation vendor comparison procurement

Scaffold Conformational Rigidity and Physicochemical Properties Distinguish This Bicyclic Diamine from Monocyclic Piperazine Alternatives

The hexahydropyrrolo[3,4-b]pyrrole scaffold presents a conformationally constrained bicyclic diamine with zero rotatable bonds, a computed fraction of sp³-hybridized carbons (Fsp³) of 1.0, and a predicted logP of approximately 0.1 for the free base [1][2]. In contrast, the commonly used monocyclic piperazine scaffold (C₄H₁₀N₂) has a rotatable bond count of 0 but presents a single six-membered ring with two freely inverting chair conformations and a higher predicted logP of approximately −0.7 to −0.3 for N-methyl piperazine . The bicyclic scaffold's complete Fsp³ saturation and fused ring geometry enforce a rigid, pre-organized vector presentation of the two amine nitrogens, which can translate into improved subtype selectivity in GPCR ligand design. The octahydropyrrolo[3,4-b]pyrrole core has been explicitly claimed as a conformationally restricted piperazine replacement in muscarinic M4 receptor antagonist patents (US 2020/0369666) [3] and histamine H3 receptor ligand patents (WO 2007/100990 A2) [4].

conformational restriction fused bicyclic scaffold piperazine replacement sp³ character

High-Impact Application Scenarios for cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride in Stereochemically Defined Medicinal Chemistry and Process Development


Histamine H3 Receptor Antagonist Lead Optimization Requiring Defined (3aS,6aS) Scaffold Geometry

For CNS drug discovery programs targeting the histamine H3 receptor, CAS 1363166-00-0 provides the precisely defined (3aS,6aS)-5-methyl stereochemistry required for scaffold-oriented SAR exploration. The BindingDB data demonstrate that elaboration of this scaffold yields measurable H3R affinity (Ki = 776 nM for a representative biphenylcarbonitrile derivative), and the stereochemical divergence from the (3aR,6aR)-derived ABT-288 (Ki = 1.9 nM) provides a clear rationale for systematic enantiomeric comparisons in lead optimization [1][2]. The dihydrochloride salt form enables direct use in amide coupling and reductive amination without additional neutralization steps.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Synthesis Using Patent-Validated 5-Methyl Scaffold Chemistry

The hexahydropyrrolo[3,4-b]pyrrole-5-methyl substitution pattern is explicitly claimed in DPP-IV inhibitor composition-of-matter patents (US 8,785,477 B2) covering therapeutic indications in type II diabetes, obesity, and hyperlipidemia [3]. The (3aS,6aS) configuration of CAS 1363166-00-0 maps directly onto the preferred stereochemistry in multiple exemplified compounds within this patent family. The kilogram-scale production capability reported by certain vendors supports transition from medicinal chemistry to process chemistry quantities.

Conformationally Restricted Bicyclic Diamine Library Synthesis for GPCR Fragment-Based Screening

The rigid bicyclic scaffold with Fsp³ = 1.0, zero rotatable bonds, and two differentially reactive secondary amine nitrogens makes CAS 1363166-00-0 an ideal core for generating fragment libraries with pre-organized 3D geometry [4]. The scaffold's explicit use as a piperazine bioisostere in muscarinic M4 receptor antagonist patents (US 2020/0369666) and histamine H3 ligand patents (WO 2007/100990 A2) validates its suitability for GPCR-focused library design [5]. The defined protonation state of the dihydrochloride salt ensures consistent reactivity in parallel synthesis workflows.

Stereochemically Pure Building Block Supply for Industrial-Scale API Intermediate Manufacturing

For contract research and manufacturing organizations requiring multi-gram to kilogram quantities of enantiomerically defined building blocks, CAS 1363166-00-0 is available from multiple suppliers (Capotchem, Fluorochem, Bidepharm) with documented purity specifications (≥95–98%), moisture content control (≤0.5%), and batch-specific analytical data packages (¹H-NMR, HPLC, LCMS) [6]. The compound's MDL number (MFCD21364419) and unambiguous stereochemical assignment (2 defined stereocenters, (3aS,6aS)) facilitate regulatory documentation in CMC sections of IND/IMPD filings when used as an API starting material.

Quote Request

Request a Quote for cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.